Avadomide

Description

This compound is a novel, small molecule cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, this compound binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. This compound may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

See also: this compound Hydrochloride (active moiety of).

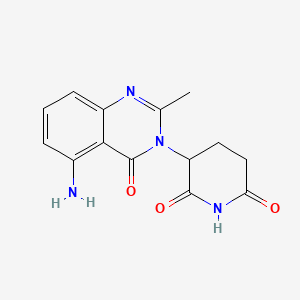

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNPAKAFCAAMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015474-32-4 | |

| Record name | Avadomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avadomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVADOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avadomide's Mechanism of Action in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel cereblon E3 ligase modulating agent with a dual mechanism of action that includes direct anti-tumor effects and immunomodulatory activities, showing promise in the treatment of B-cell malignancies, particularly relapsed/refractory diffuse large B-cell lymphoma (DLBCL). By binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these neo-substrates leads to a cascade of downstream effects, including the inhibition of malignant B-cell proliferation, induction of apoptosis, and a reprogramming of the tumor microenvironment through the activation of T cells and other immune effector cells. This guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant protocols for studying the action of this compound in B-cell malignancies.

Core Mechanism of Action

This compound functions as a "molecular glue," redirecting the CRL4CRBN E3 ubiquitin ligase to new protein targets. The core of its mechanism involves the following key steps:

-

Binding to Cereblon: this compound binds to a specific pocket in the cereblon protein, altering its substrate specificity.[1][2]

-

Recruitment of Neo-substrates: This conformational change induced by this compound binding promotes the recruitment of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1][3]

-

Ubiquitination and Proteasomal Degradation: Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3][4]

-

Downstream Anti-Tumor and Immunomodulatory Effects: The degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of target genes, resulting in both direct cytotoxic effects on malignant B-cells and stimulation of the immune system.[1][4][5]

Downstream Signaling Pathways

The degradation of Ikaros and Aiolos triggers significant changes in gene expression within both malignant B-cells and immune cells.

Direct Anti-Tumor Effects in B-Cells

In B-cell malignancies, Ikaros and Aiolos act as transcriptional repressors of interferon-stimulated genes (ISGs).[4][5] Their degradation by this compound leads to the upregulation of ISGs, such as IRF7 and DDX58, which in turn promotes apoptosis and inhibits the proliferation of malignant B-cells.[3][4] This activity has been observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL, suggesting a broader activity compared to earlier generation immunomodulatory drugs like lenalidomide.[2][3]

Immunomodulatory Effects on T-Cells

In T-cells, the degradation of Ikaros and Aiolos leads to the de-repression of genes such as those encoding for interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[3] This results in enhanced T-cell co-stimulation and proliferation, contributing to an anti-tumor immune response.[1] this compound has also been shown to increase the trafficking of T-cells and macrophages to the tumor microenvironment.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in B-cell malignancies.

Table 1: Preclinical Activity of this compound in B-Cell Lymphoma Cell Lines

| Cell Line Subtype | Assay | Endpoint | This compound Concentration | Result | Reference |

| ABC-DLBCL | Apoptosis Assay | % Apoptotic Cells | 0.1 - 10 µmol/L | Dose-dependent increase | [4] |

| GCB-DLBCL | Apoptosis Assay | % Apoptotic Cells | 0.1 - 10 µmol/L | Dose-dependent increase | [4] |

| ABC-DLBCL | Proliferation Assay | Inhibition (%) | 1 - 4 mM | Dose-dependent inhibition | [5] |

| GCB-DLBCL | Proliferation Assay | Inhibition (%) | 1 - 4 mM | Dose-dependent inhibition | [5] |

Table 2: Pharmacodynamic Effects of this compound in Patients

| Cell Type | Biomarker | Timepoint | Result (Median Reduction) | Reference |

| CD19+ B cells | Aiolos Level | 5 hours post-dose | 59% | [1] |

| CD3+ T cells | Aiolos Level | 5 hours post-dose | 45% | [1] |

Table 3: Clinical Efficacy of this compound Monotherapy in Relapsed/Refractory DLBCL

| Patient Population | Endpoint | Value | Reference |

| De novo R/R DLBCL (n=84) | Overall Response Rate (ORR) | 29% | [1] |

| De novo R/R DLBCL (n=84) | Complete Response (CR) | 11% | [1] |

| Classifier-Positive DLBCL | Overall Response Rate (ORR) | 44% | [1] |

| Classifier-Positive DLBCL | Median Progression-Free Survival (mPFS) | 6 months | [1] |

| Classifier-Negative DLBCL | Overall Response Rate (ORR) | 19% | [1] |

| Classifier-Negative DLBCL | Median Progression-Free Survival (mPFS) | 1.5 months | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cereblon Binding Assay

Objective: To determine the binding affinity of this compound to the cereblon protein.

Principle: A competitive binding assay using a fluorescently labeled ligand (e.g., thalidomide) that binds to cereblon. The displacement of the fluorescent ligand by a test compound (this compound) results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.

Materials:

-

Recombinant human GST-tagged Cereblon protein

-

Fluorescently labeled thalidomide (e.g., Thalidomide-Red)

-

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Assay buffer

-

This compound and other control compounds

-

96- or 384-well low volume white plates

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Dispense the compound dilutions into the wells of the assay plate.

-

Add the GST-tagged Cereblon protein to each well.

-

Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.

-

Add the detection mix to each well.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.

-

Read the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

References

- 1. revvity.com [revvity.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Avadomide: A Deep Dive into a Novel Cereblon E3 Ligase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a pioneering small molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation induces potent antitumor and immunomodulatory effects, positioning this compound as a promising candidate for the treatment of various hematologic malignancies and solid tumors.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols for its preclinical evaluation, and visualizations of its core signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its therapeutic effects by binding to cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding event does not inhibit the ligase but rather alters its substrate specificity. This "molecular glue" mechanism effectively hijacks the cell's natural protein degradation machinery.[4]

Upon binding to the this compound-cereblon complex, specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are recruited.[1][3] These transcription factors are then polyubiquitinated, marking them for degradation by the proteasome.[1][4]

The degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to a cascade of downstream effects:

-

Direct Anti-Tumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), resulting in decreased proliferation and increased apoptosis.[1] This cytotoxic effect has been observed in various lymphoma cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL).[1]

-

Immunomodulatory Effects: In T-cells, the degradation of these transcription factors leads to enhanced T-cell co-stimulation and increased production of interleukin-2 (IL-2).[2][5] This results in the activation and proliferation of T-cells and natural killer (NK) cells, bolstering the body's anti-tumor immune response.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes involved in this compound's mechanism and evaluation, the following diagrams have been generated using the DOT language.

Clinical Trial Data Summary

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for the treatment of various hematologic malignancies. The following tables summarize key efficacy and safety data from these studies.

Table 1: Efficacy of this compound in Relapsed/Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL)

| Clinical Trial | Treatment | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (mPFS) |

| NCT01421524 (Phase 1) [1] | This compound Monotherapy | R/R DLBCL (de novo) | 29% | 11% | 1.5 months (classifier-negative) to 6 months (classifier-positive) |

| NCT02031419 (Phase 1b) [6] | This compound + Rituximab | R/R DLBCL | 40.7% | Not Reported | 8.0 months (median Duration of Response) |

| NCT03283202 (Phase 1/2) [7][8] | This compound + R-CHOP | Newly Diagnosed High-Risk DLBCL | 88% | 79% | 1-year PFS rate of 80% |

Table 2: Safety Profile of this compound (Common Grade ≥3 Treatment-Emergent Adverse Events)

| Adverse Event | NCT01421524 (Monotherapy)[1] | NCT02031419 (with Rituximab)[6] | NCT03283202 (with R-CHOP)[7][8] |

| Neutropenia | 51% | 55.9% | 54% |

| Anemia | 12% | Not Reported | 20% |

| Thrombocytopenia | Not Reported | Not Reported | Not Reported |

| Febrile Neutropenia | 10% | 7.4% | 11% |

| Infections | 24% | 8.8% | Not Reported |

| Fatigue | Not Reported in Grade ≥3 | Not Reported in Grade ≥3 | Not Reported in Grade ≥3 |

Note: Data is compiled from multiple publications reporting on the respective clinical trials. Percentages may vary slightly between reports due to different data cutoff dates and patient populations analyzed.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of this compound and similar Cereblon E3 ligase modulators. These provide a framework for key in vitro and in vivo experiments.

Ikaros and Aiolos Degradation Assay (Western Blot)

Objective: To determine the dose- and time-dependent degradation of Ikaros and Aiolos in cancer cells following this compound treatment.

Materials:

-

DLBCL cell lines (e.g., TMD8, OCI-Ly10)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Proteasome inhibitor (e.g., MG-132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 24 hours). For proteasome inhibition control, pre-treat cells with MG-132 (10 µM) for 1 hour before adding this compound.

-

Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

DLBCL cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 48 or 72 hours).

-

Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[9][10]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use unstained and single-stained controls for setting compensation and gates.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

T-Cell Co-stimulation and IL-2 Production Assay (ELISA)

Objective: To assess the immunomodulatory effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Human IL-2 ELISA kit

-

96-well plates

Protocol:

-

T-Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic bead separation.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS.

-

Cell Stimulation: Seed T-cells in the coated plate and add soluble anti-CD28 antibody (e.g., 1 µg/mL). Treat the cells with different concentrations of this compound or vehicle control.

-

Incubation and Supernatant Collection: Incubate the cells for 48-72 hours. Collect the cell culture supernatant by centrifugation.

-

ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample.

DLBCL Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a more clinically relevant in vivo model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID gamma (NSG))

-

Fresh tumor tissue from a DLBCL patient

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

PDX Establishment: Obtain fresh, sterile tumor tissue from a consenting DLBCL patient. Mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension.[11][12]

-

Implant the tumor cells (typically 1-10 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of immunodeficient mice.[11]

-

Tumor Growth and Passaging: Monitor tumor growth regularly using calipers. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.

-

Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control to the respective groups.

-

Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Ikaros/Aiolos degradation).

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of direct anti-tumor activity and potent immunomodulation offers a compelling therapeutic strategy for a range of cancers. The data from clinical trials demonstrate its promising efficacy and manageable safety profile, particularly in DLBCL. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and other novel cereblon E3 ligase modulators. As our understanding of the intricate biology of the ubiquitin-proteasome system grows, so too will the potential for innovative and highly effective cancer therapies like this compound.

References

- 1. This compound monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Phase Ib study of this compound (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I/II study of this compound (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

Avadomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It exhibits potent anti-tumor and immunomodulatory activities by inducing the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for key assays, and a summary of quantitative data related to its activity.

Mechanism of Action

This compound functions as a "molecular glue," bringing together the substrate receptor Cereblon and the neosubstrates Ikaros and Aiolos.[3] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking them for subsequent degradation by the proteasome.[1][4] The degradation of these transcription factors, which are critical for the survival of certain cancer cells, results in downstream anti-proliferative and pro-apoptotic effects.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated degradation and a general experimental workflow for its characterization.

Caption: this compound binds to Cereblon, leading to the recruitment and ubiquitination of Ikaros and Aiolos, followed by their proteasomal degradation and subsequent cellular effects.

Caption: A typical workflow to characterize this compound's effects, from target engagement to cellular outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Cereblon Binding Affinity of this compound

| Assay Type | Ligand | Affinity (K | Reference |

| Microscale Thermophoresis (MST) | This compound | Slightly increased affinity compared to thalidomide | [5] |

| TR-FRET | Pomalidomide | IC | [6] |

Note: Specific Kd or Ki values for this compound were not consistently available in the reviewed literature. The data for pomalidomide is provided for context as a well-characterized Cereblon modulator.

Table 2: Ikaros and Aiolos Degradation by this compound

| Assay Type | Cell Line | Target | DC | D | Time Point | Reference |

| HiBiT Quantitative Degradation | HEK293T | IKZF1 | 0.347 µM | 80.4% | 24 h | [7] |

| HiBiT Quantitative Degradation | HEK293T | IKZF3 | 0.248 µM | 83.1% | 24 h | [7] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cereblon Binding Assays

5.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of this compound to Cereblon in a competitive format.

-

Principle: The assay measures the competition between a fluorescently labeled tracer (e.g., Thalidomide-Red) and the unlabeled test compound (this compound) for binding to a GST-tagged human Cereblon protein. An anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate) is used. When the tracer binds to Cereblon, FRET occurs. This compound displaces the tracer, leading to a decrease in the FRET signal.[8]

-

Materials:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red (or other suitable fluorescent ligand)

-

Anti-GST antibody labeled with Europium cryptate

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5; 150 mM NaCl; 0.002% Brij 35; 1 mM DTT; 0.01% BSA)

-

384-well low volume white plates

-

TR-FRET compatible plate reader

-

-

Protocol:

-

Serially dilute this compound in the assay buffer.

-

Dispense the diluted compounds into the 384-well plate.

-

Add the GST-tagged Cereblon protein to each well.

-

Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and Thalidomide-Red to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the this compound concentration to determine the IC

50value.[6][8]

-

5.1.2 Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with Cereblon in a cellular context.

-

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of Cereblon in the presence of this compound indicates direct binding.[9][10]

-

Materials:

-

Cell line expressing Cereblon

-

This compound

-

Cell lysis buffer

-

PCR tubes or plates

-

Thermal cycler

-

Western blot reagents or AlphaScreen detection reagents

-

-

Protocol:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble Cereblon in the supernatant by Western blot or AlphaScreen.[9]

-

Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature induced by this compound.

-

Protein Degradation Assays

5.2.1 Western Blot Analysis

This is a standard method to visualize and semi-quantify the degradation of Ikaros and Aiolos.

-

Principle: Cells are treated with this compound, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Ikaros, Aiolos, and a loading control. A decrease in the band intensity for Ikaros and Aiolos indicates degradation.[11]

-

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with various concentrations of this compound for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

-

Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

-

5.2.2 HiBiT Quantitative Degradation Assay

This is a sensitive and quantitative method to measure protein degradation in live cells.

-

Principle: The target proteins (Ikaros and Aiolos) are endogenously tagged with the small HiBiT peptide. In the presence of the LgBiT protein (added in the lysis buffer), a bright luminescent signal is generated. When the HiBiT-tagged protein is degraded, the luminescent signal decreases, allowing for quantification of degradation.[7]

-

Materials:

-

HEK293T cells stably expressing IKZF1-HiBiT or IKZF3-HiBiT

-

This compound

-

96-well plates

-

Nano-Glo® HiBiT Lytic Detection System

-

Luminometer

-

-

Protocol:

-

Plate the HiBiT-tagged cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

-

Add the Nano-Glo® HiBiT Lytic Reagent to each well.

-

Incubate for a short period to allow cell lysis and the luminescent reaction to stabilize.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the this compound concentration to determine the DC

50and Dmaxvalues.[7]

-

Ubiquitination Assays

5.3.1 In Vivo Ubiquitination Assay

This assay demonstrates the ubiquitination of Ikaros and Aiolos in cells following this compound treatment.

-

Principle: Cells are co-transfected with plasmids expressing tagged versions of the target protein (e.g., V5-tagged Ikaros) and ubiquitin (e.g., His-tagged ubiquitin). After treatment with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), the target protein is immunoprecipitated, and the extent of ubiquitination is assessed by Western blot using an antibody against the ubiquitin tag.[12]

-

Materials:

-

HEK293T cells

-

Plasmids: pcDNA3-IKZF1-V5 (or Aiolos), pcDNA3-8xHis-Ub

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation reagents (e.g., anti-V5 antibody, Protein A/G beads)

-

Western blot reagents (as described above), including an anti-His antibody

-

-

Protocol:

-

Co-transfect HEK293T cells with the target protein and ubiquitin expression plasmids.

-

After 24-48 hours, treat the cells with this compound and MG132 for a few hours.

-

Lyse the cells and perform immunoprecipitation of the target protein using the anti-V5 antibody.

-

Elute the immunoprecipitated proteins and analyze by Western blot.

-

Probe the Western blot with an anti-His antibody to detect the polyubiquitin chains attached to the target protein. An increase in the high molecular weight smear in the this compound-treated sample indicates increased ubiquitination.[12]

-

Conclusion

This compound represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate key cancer-driving transcription factors. The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action of this compound and similar molecular glue degraders. The quantitative data presented underscores the potency of this compound in inducing the degradation of Ikaros and Aiolos. Further research in this area will continue to refine our understanding of this important class of molecules and their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution structures of the bound effectors this compound (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]

Avadomide (CC-122): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel, orally bioavailable small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in potent anti-proliferative and immunomodulatory effects. Developed by Celgene (now part of Bristol-Myers Squibb), this compound has demonstrated significant preclinical activity and has been evaluated in numerous clinical trials for hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental methodologies and a comprehensive summary of key data.

Discovery and Rationale

This compound was developed as a next-generation Cereblon E3 ligase modulator (CELMoD™), building upon the understanding of the mechanism of action of immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide.[1] The discovery that CRBN is the direct target of these agents opened the door for the rational design of novel compounds with improved potency and differentiated activity.[2] this compound, a non-phthalimide analog of thalidomide, was designed to bind to Cereblon with high affinity, leading to more efficient and rapid degradation of its neosubstrates, Ikaros and Aiolos.[2][3]

Mechanism of Action

This compound exerts its biological effects by binding to the substrate receptor Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[2][3]

The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development and function, has two major downstream consequences:

-

Direct Anti-proliferative and Pro-apoptotic Effects in Malignant Cells: In hematological cancer cells, particularly those of B-cell origin, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, such as interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing cell cycle arrest and apoptosis.[3]

-

Immunomodulatory Effects: In T cells, the degradation of these transcription factors leads to enhanced T-cell activation, proliferation, and increased production of interleukin-2 (IL-2). This T-cell co-stimulation contributes to an enhanced anti-tumor immune response.[2]

Preclinical Development

In Vitro Studies

This compound demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.

| Cell Line Type | IC50 Range (µM) | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | 0.01 - 1.5 | [2] |

In Vivo Studies

In xenograft models of human DLBCL, this compound treatment resulted in significant tumor growth inhibition. This anti-tumor activity was associated with a marked reduction in Ikaros and Aiolos protein levels within the tumor tissue.[2]

Clinical Development

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, across a variety of hematological malignancies and solid tumors.

Phase I First-in-Human Study (NCT01421524)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4]

Patient Demographics and Baseline Characteristics (N=34)

| Characteristic | Value |

| Median Age (years) | 57 (range, 31-78) |

| Male | 50% |

| ECOG Performance Status 0/1 | 38% / 62% |

Key Safety Findings (Treatment-Emergent Adverse Events ≥15%)

| Adverse Event | Any Grade | Grade ≥3 |

| Fatigue | 44% | - |

| Neutropenia | 29% | - |

| Diarrhea | 15% | - |

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties with rapid absorption. A dose-dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[4]

Efficacy

Objective responses were observed in 3 out of 5 patients with NHL, including one complete response.[4]

Phase I/II Study in Newly Diagnosed DLBCL (NCT03283202)

This study evaluated this compound in combination with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with newly diagnosed high-risk DLBCL.[3]

Efficacy Results (N=34)

| Endpoint | Value |

| Overall Response Rate (ORR) | 88% |

| Complete Response (CR) Rate | 79% |

| 1-Year Progression-Free Survival (PFS) | 80% |

Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001)

This study investigated this compound in combination with rituximab in patients with relapsed or refractory DLBCL and follicular lymphoma.[5]

Efficacy Results

| Indication | Overall Response Rate (ORR) | Median Duration of Response (mDOR) |

| DLBCL (N=27) | 40.7% | 8.0 months |

| Follicular Lymphoma (N=41) | 80.5% | 27.6 months |

Experimental Protocols

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a competitive binding assay used to determine the affinity of a compound for Cereblon.

Methodology:

-

Plate Preparation: Dispense the test compound (e.g., this compound) at various concentrations into a low-volume 384-well plate.

-

Reagent Addition: Add a pre-mixed solution of GST-tagged human Cereblon protein and a fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red).

-

Detection Reagent Addition: Add a solution containing an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used to determine the degree of binding.

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to quantify the levels of Ikaros and Aiolos proteins in cells following treatment with a test compound.

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., DLBCL cells) and treat with various concentrations of this compound for a specified time course.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

Conclusion

This compound (CC-122) represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of Ikaros and Aiolos translates into a dual mechanism of action, combining direct anti-tumor effects with immune system activation. The robust preclinical data and promising clinical trial results in various hematological malignancies underscore the potential of this compound as a valuable therapeutic option. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in a broader range of cancers and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and clinical application of this novel Cereblon E3 ligase modulator.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

Preclinical Antitumor Activity of Avadomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits a dual mechanism of action, comprising direct antitumor effects on cancer cells and potent immunomodulatory activities. This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the underlying signaling pathways. The information is curated to be a valuable resource for researchers and professionals involved in oncology drug development.

Mechanism of Action

This compound exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the E3 ligase activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

The degradation of these transcriptional repressors in cancer cells and immune cells results in two distinct but complementary antitumor effects:

-

Direct Antitumor Activity: In hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), including IRF7 and DDX58. This, in turn, triggers apoptosis in malignant B-cells.[3] this compound has demonstrated antiproliferative activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[1]

-

Immunomodulatory Effects: In T-cells, the degradation of Ikaros and Aiolos relieves the transcriptional repression of the Interleukin-2 (IL-2) gene, leading to increased IL-2 production. This enhances T-cell and Natural Killer (NK) cell activation and proliferation, thereby boosting the anti-tumor immune response.[4] this compound has also been shown to induce Type I and II interferon signaling in T-cells, further contributing to their activation.[4][5][6] Additionally, this compound can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and contributes to their survival and proliferation.[7][8]

Quantitative Preclinical Efficacy Data

The preclinical antitumor activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

In Vitro Antiproliferative Activity

| Cell Line Subtype | Cancer Type | IC50 (µM) | Reference |

| ABC | Diffuse Large B-cell Lymphoma (DLBCL) | 0.01 - 1.5 | [9] |

| GCB | Diffuse Large B-cell Lymphoma (DLBCL) | 0.01 - 1.5 | [9] |

In Vitro Immunomodulatory Activity

| Assay | Cell Type | EC50 | Reference |

| IL-2 Secretion | Human T-cells | 36 nM | [4] |

In Vivo Antitumor Efficacy

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| DLBCL Xenograft | This compound Monotherapy | 28% | [10] |

| DLBCL Xenograft | This compound + Rituximab | 55% | [10] |

In Vivo Pharmacodynamic Activity

| Cancer Model | Biomarker | Effect | Time Point | Reference |

| DLBCL Xenograft | Ikaros Expression in Tumor | 69% Reduction | 6 hours post-administration | [9] |

| DLBCL Xenograft | Aiolos Expression in Tumor | 94% Reduction | 6 hours post-administration | [9] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the preclinical antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative effect of this compound on cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot for Ikaros and Aiolos Degradation

This technique is used to confirm the mechanism of action of this compound by detecting the degradation of its target proteins.

-

Cell Treatment: Treat cancer cells or immune cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation relative to the loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound monotherapy, and potentially combination therapies. Administer this compound orally at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound's Core Mechanism of Action

Downstream Effects of Ikaros/Aiolos Degradation

This compound's Modulation of NF-κB and Interferon Pathways

Conclusion

The preclinical data for this compound demonstrate its potential as a potent antitumor agent with a multifaceted mechanism of action. By inducing the degradation of Ikaros and Aiolos, this compound simultaneously exerts direct cytotoxic effects on hematologic cancer cells and enhances the body's immune response against tumors. The quantitative efficacy data and the well-defined mechanism of action provide a strong rationale for its continued clinical development in various oncological indications. This technical guide serves as a comprehensive resource for understanding the fundamental preclinical science that underpins the therapeutic potential of this compound.

References

- 1. This compound monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Triggering interferon signaling in T cells with this compound sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase Ib study of combinations of this compound (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Avadomide's Molecular Landscape Beyond Cereblon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122), a novel cereblon-modulating agent, has demonstrated significant therapeutic potential in hematological malignancies. While its primary mechanism of action is widely recognized to be the binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a growing body of evidence reveals a more complex molecular landscape. This guide provides a detailed exploration of the molecular targets of this compound that extend beyond its initial interaction with Cereblon, focusing on the neosubstrates recruited for degradation and the subsequent impact on key signaling pathways.

Executive Summary

This compound's therapeutic efficacy is not solely dependent on its binding to Cereblon but is intricately linked to the subsequent recruitment and degradation of specific neosubstrates. Beyond the well-established targets Ikaros (IKZF1) and Aiolos (IKZF3), recent proteomic studies have identified ZMYM2 (Zinc finger MYM-type containing 2) and its oncogenic fusion proteins as novel substrates. The degradation of these proteins, along with the canonical targets, triggers a cascade of downstream effects, including the modulation of the interferon signaling pathway and the activation of anti-tumor immune responses. This guide will delve into the experimental validation of these targets, present available quantitative data, and detail the methodologies employed in their discovery and characterization.

Identified Molecular Targets and Downstream Effects

The primary mechanism of this compound's action beyond its direct binding to Cereblon is the induced degradation of specific proteins, known as neosubstrates.

Table 1: this compound-Induced Neosubstrate Degradation Beyond Ikaros and Aiolos

| Target | Description | Consequence of Degradation | Key Experimental Validation |

| ZMYM2 (ZNF198) | A transcription factor involved in chromatin-mediated transcriptional repression. | Potential therapeutic effect in malignancies with ZMYM2 dysregulation. | Proteomics (LC/MS-MS), Immunoblotting, Co-immunoprecipitation, Ubiquitination Assays.[1][2][3] |

| ZMYM2-FGFR1 & ZMYM2-FLT3 | Oncogenic fusion proteins found in aggressive hematologic malignancies. | Inhibition of oncogenic signaling pathways driven by these fusion proteins.[1][3] | Immunoblotting, Cell Viability Assays.[1] |

The degradation of these neosubstrates, in concert with the degradation of Ikaros and Aiolos, leads to profound changes in cellular signaling and the tumor microenvironment.

Table 2: Key Signaling Pathways and Cellular Processes Modulated by this compound

| Pathway/Process | Description | Key Downstream Effects |

| Interferon Signaling | Degradation of Ikaros and Aiolos leads to the derepression of interferon-stimulated genes (ISGs).[4][5][6][7][8] | - Upregulation of antiviral and anti-proliferative genes.- Enhanced tumor cell apoptosis.[4][6][7][8] |

| T-cell and NK-cell Activation | Degradation of Aiolos in T-cells increases Interleukin-2 (IL-2) production.[6][7][8] | - Increased T-cell and Natural Killer (NK) cell proliferation and activation.[6][7][8][9]- Enhanced anti-tumor immunity.[5][9] |

| Jak-Stat Pathway | Degradation of ZMYM2-FGFR1 fusion protein leads to reduced STAT1 and STAT5 phosphorylation.[1] | - Inhibition of downstream signaling required for tumor cell survival and proliferation. |

Experimental Protocols

The identification and validation of this compound's non-cereblon targets have been achieved through a combination of cutting-edge and standard laboratory techniques.

Protocol 1: Proteomic Identification of Neosubstrates

Objective: To identify proteins that are degraded upon this compound treatment in an unbiased, proteome-wide manner.

Methodology: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) with Tandem Mass Tag (TMT) Labeling

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Extraction:

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

-

Protein Digestion and TMT Labeling:

-

Reduce, alkylate, and digest protein extracts with trypsin to generate peptides.

-

Label the resulting peptides from each condition with distinct TMT isobaric tags. This allows for multiplexing of samples in a single MS run.

-

-

LC/MS-MS Analysis:

-

Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different treatment conditions.

-

-

Data Analysis:

-

Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Perform statistical analysis to identify proteins with significantly decreased abundance in the this compound-treated samples compared to the control. These are potential neosubstrates.

-

Protocol 2: Validation of ZMYM2 Degradation and CRBN Interaction

Objective: To confirm the this compound-induced degradation of ZMYM2 and its interaction with CRBN.

Methodology: Immunoblotting and Co-immunoprecipitation

A. Immunoblotting:

-

Sample Preparation: Treat cells with this compound as described in Protocol 1. Prepare cell lysates and quantify protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ZMYM2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the intensity of the ZMYM2 band in this compound-treated samples confirms its degradation.

B. Co-immunoprecipitation:

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against ZMYM2 (or a V5-tag if ZMYM2 is overexpressed with a tag) to pull down ZMYM2 and its interacting proteins.[1]

-

Use protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody against CRBN. The presence of a CRBN band only in the immunoprecipitate from this compound-treated cells demonstrates the drug-dependent interaction between ZMYM2 and CRBN.[1]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action beyond Cereblon binding.

Caption: Experimental workflow for proteomic identification of neosubstrates.

Caption: Workflow for validating ZMYM2-CRBN interaction via Co-IP.

Conclusion

The molecular landscape of this compound's activity is more intricate than a simple interaction with Cereblon. The identification of ZMYM2 and its oncogenic fusions as neosubstrates expands the therapeutic potential of this compound to a broader range of hematologic malignancies. Furthermore, the profound immunomodulatory effects and the induction of interferon signaling, which are consequences of neosubstrate degradation, are critical components of its anti-cancer activity. A deeper understanding of these non-cereblon-binding targets and their downstream pathways will be crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response. This guide provides a foundational understanding for researchers and clinicians working to harness the full potential of this promising therapeutic agent.

References

- 1. This compound Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces degradation of ZMYM2 fusion oncoproteins in hematologic malignancies. | Broad Institute [broadinstitute.org]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | C14H14N4O3 | CID 24967599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. This compound monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Avadomide: A Deep Dive into Early Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122) is a novel, orally active small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation results in potent antitumor and immunomodulatory effects, which have been explored in several early-phase clinical trials for advanced malignancies.[3][4] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound as observed in these initial clinical investigations, with a focus on its mechanism of action, biomarker modulation, and the experimental protocols used for its evaluation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's primary mechanism of action involves binding to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6] This binding event allosterically modifies the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8]

The degradation of Ikaros and Aiolos has a dual effect:

-

Direct Cell-Autonomous Activity: In malignant B-cells, the loss of these transcription factors leads to decreased proliferation and increased apoptosis.[1][7] This activity has been observed in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[5][7]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells results in co-stimulatory effects.[7] Specifically, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production and subsequent T-cell proliferation and activation.[2][3]

This dual mechanism of action, targeting both the tumor cells directly and enhancing the anti-tumor immune response, forms the basis of this compound's therapeutic potential.

Pharmacodynamic Biomarkers in Early Phase Trials

A key aspect of the early phase trials of this compound has been the identification and validation of pharmacodynamic biomarkers to confirm target engagement and understand the biological activity of the drug.

Aiolos and Ikaros Degradation

The degradation of Aiolos and Ikaros has been consistently utilized as a primary pharmacodynamic marker of this compound activity.[3][8] In the first-in-human phase I study (NCT01421524), a dose-dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[3][9]

In a study involving patients with relapsed/refractory DLBCL, analysis of peripheral blood samples collected 5 hours after the first dose of this compound on Cycle 1, Day 1, revealed a median reduction of 59% in Aiolos levels in CD19+ B cells and 45% in CD3+ T cells compared to pre-dose levels.[7]

| Biomarker | Cell Type | Median Reduction | Timepoint | Reference |

| Aiolos | CD19+ B cells | 59% | 5 hours post-C1D1 dose | [7] |

| Aiolos | CD3+ T cells | 45% | 5 hours post-C1D1 dose | [7] |

| Aiolos & Ikaros | Not Specified | 25% to 50% | Not Specified | [5][8] |

Gene Expression Profiling

Beyond protein degradation, gene expression profiling has been employed to understand the downstream consequences of this compound treatment. A novel tumor microenvironment gene expression classifier was developed to identify patients more likely to respond to this compound.[7] In patients with relapsed/refractory DLBCL, those with a "classifier-positive" status, indicating high immune cell infiltration, demonstrated a significantly better overall response rate (ORR) and median progression-free survival (mPFS) compared to classifier-negative patients.[7]

| Patient Subgroup | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| Classifier-Positive DLBCL | 44% | 6 months | [7] |

| Classifier-Negative DLBCL | 19% | 1.5 months | [7] |

Clinical Efficacy in Early Phase Trials

The pharmacodynamic effects of this compound have translated into promising clinical activity in various hematological malignancies.

| Trial Identifier | Patient Population | Treatment | Key Efficacy Endpoints |

| NCT01421524 | Relapsed/Refractory DLBCL | This compound Monotherapy | ORR: 29% (11% Complete Response)[7] |

| NCT01421524 | Advanced Solid Tumors, NHL, Multiple Myeloma | This compound Monotherapy (Dose Escalation) | 3 objective responses in 5 NHL patients (1 CR, 2 PR)[3][9] |

| NCT03283202 | Newly Diagnosed High-Risk DLBCL | This compound + R-CHOP | ORR: 88% (79% Complete Response)[10] |

| CC-122-DLBCL-001 | Relapsed/Refractory DLBCL and Follicular Lymphoma | This compound + Rituximab | DLBCL ORR: 40.7%; FL ORR: 80.5%[6] |

Experimental Protocols

The assessment of this compound's pharmacodynamics in these trials relied on several key experimental methodologies.

Flow Cytometry for Aiolos and Ikaros Quantification

Objective: To quantify the protein levels of Aiolos and Ikaros in peripheral blood mononuclear cells (PBMCs).

General Protocol:

-

Sample Collection: Whole blood samples are collected from patients at pre-dose and various post-dose time points.

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Surface Staining: Cells are stained with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD19 for B-cells).

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.

-

Intracellular Staining: Permeabilized cells are stained with fluorescently conjugated antibodies specific for Aiolos and Ikaros.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the fluorescence intensity of the Aiolos and Ikaros antibodies within the gated cell populations.

-

Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell population at each time point, and the percentage reduction from baseline is determined.

Gene Expression Profiling via NanoString

Objective: To assess the expression of a predefined set of genes in tumor biopsy samples to determine the tumor microenvironment classifier status.

General Protocol:

-

Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy specimens are obtained from patients prior to treatment initiation.

-

RNA Extraction: Total RNA is extracted from the FFPE tissue sections.

-

NanoString nCounter Assay: The extracted RNA is hybridized with a custom gene expression codeset containing probes for the classifier genes. The nCounter system then quantifies the abundance of each target mRNA molecule.

-

Data Analysis: The raw gene expression data is normalized, and a proprietary algorithm is applied to classify each tumor as either "classifier-positive" or "classifier-negative."

Logical Relationships in this compound's Pharmacodynamics

The interplay between this compound's dose, its pharmacodynamic effects, and the resulting clinical response can be visualized as a logical progression.

Conclusion

The early phase trials of this compound have successfully established its mechanism of action and identified robust pharmacodynamic biomarkers. The degradation of Aiolos and Ikaros serves as a reliable indicator of target engagement, and gene expression profiling of the tumor microenvironment shows promise for patient selection. These pharmacodynamic findings are strongly correlated with the encouraging clinical activity observed in patients with hematological malignancies. Further investigation in later-phase trials will continue to build upon this solid foundation to fully define the therapeutic role of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase Ib study of this compound (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. A First-in-Human Study of Novel Cereblon Modulator this compound (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I/II study of this compound (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for Avadomide (CC-122) in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of avadomide (CC-122), a novel cereblon E3 ligase modulating agent. The protocols detailed below are based on established methodologies from preclinical studies and are intended to guide researchers in the investigation of this compound's therapeutic potential in hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Action

This compound exerts its potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This binding event selectively recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The degradation of these transcription factors leads to two primary downstream effects:

-

Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos results in decreased proliferation and increased apoptosis.[1][2] this compound has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[1][4]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to enhanced immune function, including increased production of Interleukin-2 (IL-2) and overall T-cell and NK-cell costimulation.[1]

Data Presentation

In Vitro Efficacy of this compound in DLBCL Cell Lines

| Cell Line Subtype | Cell Line | IC50 (µM) | Reference |

| ABC-DLBCL | TMD8 | 0.01 - 1.5 | [5] |

| OCI-Ly10 | 0.01 - 1.5 | [5] | |

| U2932 | 0.01 - 1.5 | [5] | |

| HBL-1 | 0.01 - 1.5 | [5] | |

| GCB-DLBCL | SU-DHL-4 | 0.01 - 1.5 | [5] |

| Karpas 422 | 0.01 - 1.5 | [5] | |

| OCI-Ly1 | 0.01 - 1.5 | [5] |

Note: A specific IC50 value for each cell line was not available in the search results; however, the referenced study indicates that the IC50 values for the listed cell lines fall within the 0.01-1.5µM range.